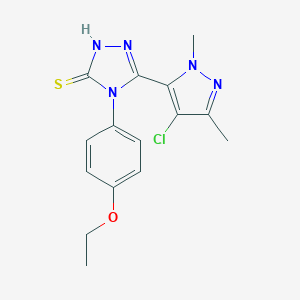![molecular formula C23H18N4O3S2 B280011 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, also known as SQ109, is a promising drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs. It is a major global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019. The emergence of drug-resistant strains of tuberculosis has further complicated the treatment of the disease. Therefore, the development of new drugs is urgently needed to combat this public health threat.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not fully understood, but it is believed to target multiple pathways in Mycobacterium tuberculosis. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been shown to inhibit the activity of MmpL3, a membrane protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide also disrupts the proton motive force, which is necessary for the survival of Mycobacterium tuberculosis.
Biochemical and physiological effects
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been well-tolerated and has shown good pharmacokinetic properties. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has several advantages as a drug candidate for tuberculosis. It has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs. Furthermore, 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has low toxicity and good pharmacokinetic properties.
However, there are also some limitations to the use of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide in lab experiments. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not effective against all strains of Mycobacterium tuberculosis, and some strains have been shown to be resistant to the drug. Furthermore, the exact mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not fully understood, which makes it difficult to optimize its use in combination with other drugs.
Orientations Futures
There are several future directions for the development of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide as a tuberculosis drug. One area of research is the optimization of its use in combination with other anti-tuberculosis drugs. Another area of research is the development of new formulations of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, such as inhalable formulations, which could improve its efficacy in the treatment of tuberculosis. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide in humans. Finally, there is a need for further research to understand the mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, which could lead to the development of new drugs with improved efficacy against tuberculosis.
Méthodes De Synthèse
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide can be synthesized using a multistep process starting from 2-phenylquinoline-4-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with thiourea to form the carbamothioyl derivative of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide.
Applications De Recherche Scientifique
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been extensively studied for its potential as a new tuberculosis drug. In vitro studies have shown that 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propriétés
Formule moléculaire |
C23H18N4O3S2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N4O3S2/c24-32(29,30)17-12-10-16(11-13-17)25-23(31)27-22(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,24,29,30)(H2,25,27,28,31) |
Clé InChI |
MMJLEGYWLXCTML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



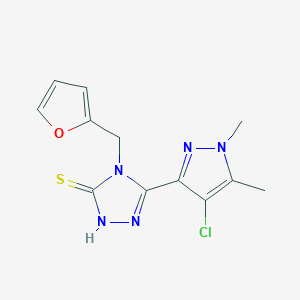

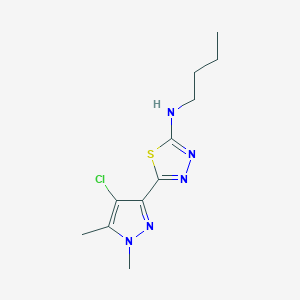
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
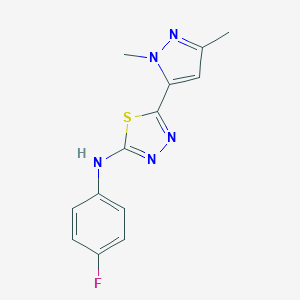
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
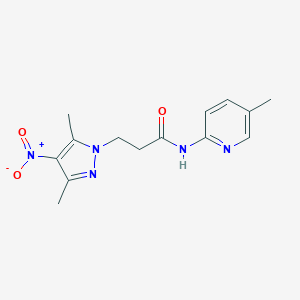
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
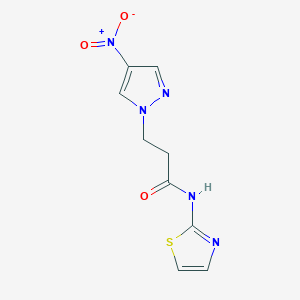
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
